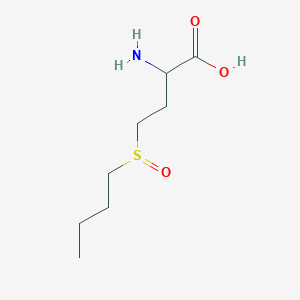

D,L-Buthionine Sulfoxide

Description

The exact mass of the compound 2-Amino-4-(butylsulfinyl)butanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 601361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality D,L-Buthionine Sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D,L-Buthionine Sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-butylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-2-3-5-13(12)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGSTWSVCBVYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326553 | |

| Record name | NSC601361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98487-33-3 | |

| Record name | NSC601361 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D,L-Buthionine Sulfoximine (BSO): A Technical Guide to its Mechanism of Action and Application in Cancer Research

Abstract

D,L-buthionine sulfoximine (BSO) is a potent and specific synthetic amino acid that serves as an invaluable tool in cancer research. By irreversibly inhibiting γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL), BSO effectively shuts down the rate-limiting step of glutathione (GSH) biosynthesis.[1][2][3] This guide provides an in-depth exploration of BSO's core mechanism, detailing the profound cellular consequences of GSH depletion in cancer cells. We will examine how BSO induces a state of oxidative stress, enhances the cytotoxic effects of conventional chemotherapeutics and radiation, and can trigger programmed cell death.[2][4] Furthermore, this document offers detailed, field-proven protocols for researchers to accurately quantify BSO's impact on cancer cell viability, oxidative state, and apoptosis, ensuring a robust framework for investigation into this critical area of cancer biology.

Part 1: The Central Role of Glutathione (GSH) in Cancer Biology

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a cornerstone of cellular defense.[1][5] In the context of oncology, its role is particularly significant. Many tumors exhibit elevated GSH levels, which contributes to their aggressive phenotype and therapeutic resistance.[6][7]

Key Functions of GSH in Cancer Cells:

-

Antioxidant Defense: GSH is a primary scavenger of reactive oxygen species (ROS), neutralizing these damaging free radicals and protecting cancer cells from oxidative stress-induced damage and apoptosis.[1][5]

-

Detoxification: Through conjugation reactions catalyzed by glutathione S-transferases (GSTs), GSH facilitates the detoxification and excretion of xenobiotics, including many chemotherapeutic drugs like platinum compounds and alkylating agents.[8]

-

Proliferation and Resistance: GSH is essential for DNA synthesis and plays a critical role in cell proliferation.[5][6] Elevated GSH levels are strongly associated with resistance to a wide array of anticancer treatments, making it a key target for therapeutic intervention.[6][9][10]

Given its protective functions, the targeted depletion of GSH in cancer cells represents a strategic approach to dismantle their defenses, thereby increasing their vulnerability to therapeutic attack.

Part 2: BSO - Mechanism of Irreversible Inhibition

The synthesis of GSH is a two-step enzymatic process. The first and rate-limiting step is catalyzed by glutamate-cysteine ligase (GCL), which joins glutamate and cysteine.[11] D,L-buthionine sulfoximine acts as a potent and specific inhibitor of this crucial enzyme.[1][12][13]

BSO mimics the structure of glutamate and binds irreversibly to the active site of GCL.[12][14] This binding event, which involves the phosphorylation of BSO by ATP within the enzyme's active site, leads to the inactivation of GCL.[14] Consequently, the cell's ability to synthesize new GSH molecules is effectively halted.[1][2] The intracellular GSH pool is then progressively depleted through normal cellular consumption and efflux, without the possibility of replenishment.

Caption: BSO irreversibly inhibits GCL, blocking GSH synthesis.

Part 3: Cellular Consequences of BSO-Mediated GSH Depletion

The inhibition of GSH synthesis by BSO triggers a cascade of events that profoundly impact cancer cell physiology and survival.

Induction of Oxidative Stress

With the primary intracellular antioxidant depleted, cancer cells become highly susceptible to oxidative stress. The delicate balance between ROS production (a byproduct of normal metabolism and therapeutic stress) and antioxidant defense is disrupted, leading to the accumulation of ROS.[15][16] This surge in oxidative stress can damage critical cellular components, including lipids, proteins, and DNA, which can contribute to genomic instability and trigger cell death pathways.[17]

Caption: BSO-induced GSH depletion leads to ROS accumulation and cell death.

Sensitization to Therapeutic Agents

One of the most significant applications of BSO in cancer research is its ability to sensitize tumor cells to conventional therapies.[1]

-

Chemosensitization: Many chemotherapeutic agents, particularly alkylating agents and platinum-based compounds, are detoxified through GSH conjugation. By depleting GSH, BSO prevents this detoxification, thereby increasing the intracellular concentration and cytotoxic efficacy of these drugs.[2][7][9][18] Studies have demonstrated that BSO can enhance the effectiveness of drugs like melphalan, cisplatin, and carboplatin in various cancer cell lines.[6][18]

-

Radiosensitization: Ionizing radiation exerts a significant portion of its cytotoxic effect through the generation of ROS. GSH plays a critical role in mitigating this radiation-induced oxidative stress. BSO-mediated GSH depletion enhances the lethal effects of radiation, particularly in hypoxic (low oxygen) tumor cells, which are notoriously radioresistant.[13][18][19]

| Therapeutic Agent | Cancer Type Studied | BSO-Mediated Effect |

| Melphalan | Ovarian Cancer, Multiple Myeloma | Overcomes resistance, enhances cytotoxicity[9][10][18] |

| Cisplatin | Ovarian Cancer, Stomach Cancer | Increases cytotoxicity in sensitive and resistant cells[18] |

| Carboplatin | Ovarian Cancer, Stomach Cancer | Enhances cytotoxic effects[18] |

| Doxorubicin | Burkitt Lymphoma, Breast Cancer | Potentiates therapeutic efficacy[7][20] |

| Ionizing Radiation | Various (in vitro/in vivo) | Increases radiosensitivity, especially in hypoxic cells[18][19][21] |

Induction of Apoptosis and Ferroptosis

BSO can induce programmed cell death through multiple mechanisms. The severe oxidative stress resulting from GSH depletion can directly trigger the intrinsic apoptotic pathway.[15] Furthermore, by lowering the threshold for cellular stress, BSO can synergize with other agents to induce apoptosis.[1][3][4] For example, BSO pretreatment has been shown to significantly increase apoptosis in cells subsequently exposed to chemotherapeutic drugs.[4][15]

More recently, GSH depletion by BSO has been identified as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[8][16][22] The enzyme GPX4, which protects against lipid peroxidation, requires GSH as a cofactor. BSO-induced GSH depletion leads to GPX4 inactivation, subsequent accumulation of lipid peroxides, and eventual cell death via ferroptosis.[7][8]

Part 4: Experimental Protocols for Studying BSO's Effects

To rigorously investigate the mechanism of BSO, a series of validated assays are required. The following protocols provide a framework for assessing the key cellular consequences of BSO treatment.

Assessment of Intracellular Glutathione Levels

This protocol utilizes Ellman's reagent (DTNB) in a recycling assay to quantify total GSH.

Methodology: DTNB-GSSG Reductase Recycling Assay

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the desired concentration of BSO (e.g., 50-500 µM) for a specified time course (e.g., 24-72 hours).[19][23] Include an untreated control group.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells using a suitable buffer (e.g., ice-cold 5% sulfosalicylic acid) to precipitate proteins.[24] Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sample Preparation: Centrifuge the lysate at ~8,000-12,000 x g for 10 minutes at 4°C to pellet the protein precipitate.[24] Carefully collect the supernatant, which contains the cellular GSH.

-

Assay Reaction: In a 96-well plate, add the sample supernatant. Prepare a standard curve using known concentrations of GSH.

-

Reaction Mixture: Prepare a working reaction mixture containing NADPH, glutathione reductase, and DTNB in a phosphate buffer.

-

Measurement: Add the reaction mixture to each well containing standards and samples. The reaction will cause a color change as DTNB is reduced by GSH, producing a yellow-colored compound (TNB). Measure the absorbance at 405-415 nm every minute for 5-10 minutes using a microplate reader.

-

Quantification: Determine the rate of reaction (change in absorbance per minute) for each sample. Calculate the GSH concentration in the samples by comparing their reaction rates to the standard curve. Normalize the results to the protein concentration of the initial cell lysate.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Caption: Workflow for detecting intracellular ROS using DCFH-DA.

Methodology: DCFH-DA Assay

-

Cell Culture and Treatment: Seed cells in a multi-well plate (black, clear-bottom for fluorescence reading) or in culture dishes for flow cytometry. Treat with BSO as previously described. Include a positive control (e.g., H₂O₂) and an untreated negative control.

-

Dye Loading: Following treatment, remove the media and wash the cells gently with warm PBS.

-

Incubation: Add DCFH-DA solution (typically 10-20 µM in serum-free media or PBS) to each well and incubate for 30-60 minutes at 37°C, protected from light.[25]

-

Wash: Remove the DCFH-DA solution and wash the cells again with PBS to remove any extracellular dye.

-

Measurement:

-

Plate Reader: Add PBS to each well and immediately measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[25]

-

Flow Cytometry: Harvest the cells by trypsinization, wash, and resuspend in PBS. Analyze the cells on a flow cytometer, detecting the green fluorescence signal (e.g., FITC channel).

-

-

Data Analysis: Quantify the fluorescence intensity. For plate reader data, subtract the background fluorescence and normalize to cell number if necessary. For flow cytometry, calculate the mean fluorescence intensity of the cell populations.

Analysis of Cell Viability and Apoptosis

A. Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[26]

Methodology: MTT Assay

-

Seeding and Treatment: Seed cells in a 96-well plate and treat with BSO, alone or in combination with other drugs, for the desired duration.[27][28]

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[29]

-

Solubilization: Carefully remove the media and MTT solution. Add a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.[27][28]

-

Absorbance Reading: Shake the plate gently to ensure complete dissolution. Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[26][27]

-

Analysis: Subtract the background absorbance from a media-only control. Express the viability of treated cells as a percentage of the untreated control cells.

B. Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[30]

Methodology: Annexin V/Propidium Iodide (PI) Assay

-

Cell Treatment: Treat cells in culture dishes with BSO and/or other compounds as required.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to maintain membrane integrity.[30]

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Centrifuge the cells and resuspend the pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[30][31]

-

Staining: Transfer ~100 µL of the cell suspension to a flow cytometry tube. Add fluorochrome-conjugated Annexin V (e.g., FITC or PE) and Propidium Iodide (PI).[30][31]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[31][32]

-

Analysis: Add an additional 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[31]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Part 5: Concluding Remarks and Future Directions

D,L-buthionine sulfoximine remains a cornerstone tool for cancer research, providing a direct and potent method to probe the critical role of glutathione in tumor biology. Its ability to deplete intracellular GSH stores unmasks the inherent vulnerabilities of cancer cells to oxidative stress and enhances their sensitivity to a broad range of therapeutic agents. While clinical applications have faced challenges, including systemic GSH depletion, the insights gained from BSO studies continue to fuel the development of more targeted strategies against cancer cell redox homeostasis.[7][33] Future research will likely focus on combining GSH depletion with emerging therapies, such as immunotherapy and targeted agents, and developing novel delivery systems to improve the tumor-specific action of GCL inhibitors. The foundational knowledge derived from working with BSO will be indispensable for these future advancements.

References

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025). Vertex AI Search.

- MTT Assay Protocol for Cell Viability and Prolifer

- MTT assay protocol. (n.d.). Abcam.

- Protocol for Cell Viability Assays. (2022). BroadPharm.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific.

- Learn how Buthionine Inhibits Cancer Cells. (n.d.). University of Louisville.

-

Franco, R., & Cidlowski, J. A. (2012). Glutathione in Cancer Cell Death. Journal of nucleic acids, 2012, 854974. [Link]

-

Hirano, T., et al. (1989). Buthionine sulfoximine inhibition of glutathione biosynthesis enhances hepatic lipid peroxidation in rats during acute ethanol intoxication. Biochimica et Biophysica Acta (BBA) - General Subjects, 991(3), 441-444. [Link]

-

Li, W., et al. (2020). Inhibition of glutathione metabolism can limit the development of pancreatic cancer. World Journal of Gastrointestinal Oncology, 12(12), 1431-1439. [Link]

-

Lee, S. K., et al. (1996). Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. Journal of the Korean Gastric Cancer Association, 28(4), 857-865. [Link]

-

Definition of buthionine sulfoximine. (n.d.). National Cancer Institute. [Link]

-

Ferroptosis. (n.d.). Wikipedia. [Link]

-

Li, C., et al. (2017). Inhibition of glutathione production by L-S,R-buthionine sulfoximine activates hepatic ascorbate synthesis - A unique anti-oxidative stress mechanism in mice. Food and Chemical Toxicology, 105, 194-201. [Link]

-

Chen, Y., et al. (2020). Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry. STAR Protocols, 1(3), 100143. [Link]

-

Pae, H. O., et al. (2000). Glutathione depletion causes cell growth inhibition and enhanced apoptosis in pancreatic cancer cells. Cancer, 89(7), 1440-1447. [Link]

-

Hep G2 Hepatocyte Glutathione Assay. (n.d.). National Cancer Institute. [Link]

-

Griffith, O. W., & Meister, A. (1979). Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine). The Journal of biological chemistry, 254(16), 7558–7560. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

-

Kushwaha, R., & Ghosh, D. (2017). Fluorometric Estimation of Glutathione in Cultured Microglial Cell Lysate. Bio-protocol, 7(15), e2463. [Link]

-

De Luca, A., et al. (2023). Glutathione: Lights and Shadows in Cancer Patients. Cancers, 15(16), 4066. [Link]

-

Traverso, N., et al. (2023). Glutathione in cancer progression and chemoresistance: an update in. Redox Experimental Medicine, 1, 100001. [Link]

-

De Ridder, M., et al. (2023). Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177 Lu-DOTATATE. Cancers, 15(8), 2329. [Link]

-

Takahashi, K., et al. (2007). Buthionine sulfoximine promotes methylglyoxal-induced apoptotic cell death and oxidative stress in endothelial cells. Biological and Pharmaceutical Bulletin, 30(11), 2063-2067. [Link]

-

The Annexin V Apoptosis Assay. (n.d.). University of Kansas Medical Center. [Link]

-

Yoon, J. H., et al. (2015). The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine. Oncology letters, 10(5), 2739–2744. [Link]

-

Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. (2011). Journal of visualized experiments : JoVE, (50), 2597. [Link]

-

An evaluation of oxidative markers in BSO-treated cells. (n.d.). ResearchGate. [Link]

-

Garza-Lombó, C., et al. (2019). Systemic L-Buthionine-S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum. Frontiers in Molecular Neuroscience, 12, 223. [Link]

-

Clark, E. P., et al. (1986). Effects of Glutathione Depletion by Buthionine Sulfoximine on Radiosensitization by Oxygen and Misonidazole in Vitro. Radiation Research, 108(2), 232-243. [Link]

-

Bailey, H. H., et al. (1995). Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 13(7), 1804–1813. [Link]

-

Bishop, J. M., et al. (2001). Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice. Toxicological Sciences, 64(1), 107-112. [Link]

-

De Ridder, M., et al. (2023). Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE. Cancers, 15(8), 2329. [Link]

-

Bhowmick, D., et al. (2021). Glutathione Depletion and Stalwart Anticancer Activity of Metallotherapeutics Inducing Programmed Cell Death: Opening a New Window for Cancer Therapy. ACS Omega, 6(46), 30733-30753. [Link]

-

Garza-Lombó, C., et al. (2019). Systemic L-Buthionine-S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum. Frontiers in molecular neuroscience, 12, 223. [Link]

-

De Ridder, M., et al. (2023). Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE. Cancers, 15(8), 2329. [Link]

-

Glutathione Assay (Colorimetric). (n.d.). G-Biosciences. [Link]

-

Lewis-Wambi, J. S., & Jordan, V. C. (2009). Potential of L-Buthionine Sulfoximine to Enhance the Apoptotic Action of Estradiol to Reverse Acquired Antihormonal Resistance in Metastatic Breast Cancer. Hormones & cancer, 1(1), 44–53. [Link]

-

The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO). (2005). Brain Research, 1036(1-2), 11-20. [Link]

-

de Groot, M., et al. (2024). Inhibition of the glutamate-cysteine ligase catalytic subunit with buthionine sulfoximine enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells. Journal of Applied Genetics, 65(1), 95-101. [Link]

-

Reactive Oxygen Species (ROS) Detection. (2019). BMG LABTECH. [Link]

-

Structure of γ-glutamylcysteine synthetase complexed with buthionine sulfoximine. (2005). Acta Crystallographica Section A: Foundations of Crystallography, 61(a1), C195. [Link]

Sources

- 1. agscientific.com [agscientific.com]

- 2. Facebook [cancer.gov]

- 3. Potential of L-Buthionine Sulfoximine to Enhance the Apoptotic Action of Estradiol to Reverse Acquired Antihormonal Resistance in Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione in Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione depletion causes cell growth inhibition and enhanced apoptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rem.bioscientifica.com [rem.bioscientifica.com]

- 8. mdpi.com [mdpi.com]

- 9. Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Systemic L-Buthionine -S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Buthionine sulfoximine promotes methylglyoxal-induced apoptotic cell death and oxidative stress in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. research.rug.nl [research.rug.nl]

- 21. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ferroptosis - Wikipedia [en.wikipedia.org]

- 23. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. MTT assay protocol | Abcam [abcam.com]

- 27. clyte.tech [clyte.tech]

- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 29. broadpharm.com [broadpharm.com]

- 30. bosterbio.com [bosterbio.com]

- 31. kumc.edu [kumc.edu]

- 32. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Inhibition of glutathione metabolism can limit the development of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on D,L-Buthionine Sulfoximine for Glutathione Depletion Studies

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the use of D,L-Buthionine Sulfoximine (BSO) for the specific and efficient depletion of intracellular glutathione (GSH).

The Central Role of Glutathione and the Scientific Rationale for its Depletion

Glutathione (GSH) is a tripeptide (L-γ-glutamyl-L-cysteinyl-glycine) and the most abundant non-protein thiol in mammalian cells.[1] It is a cornerstone of cellular defense, playing a pivotal role in maintaining redox homeostasis.[1] GSH acts as a primary antioxidant, detoxifies xenobiotics, and is a cofactor for several enzymes, including glutathione peroxidases and glutathione S-transferases.[2] Its functions are critical for protecting cells from damage by reactive oxygen species (ROS), regulating cell proliferation and apoptosis, and maintaining immune function.[2][3]

Given its protective functions, depleting GSH is a powerful research strategy to:

-

Sensitize Cancer Cells to Therapy: Elevated GSH levels in tumor cells are a major cause of resistance to chemotherapy and radiation.[4] Depleting GSH can re-sensitize these cells to treatment.

-

Study Oxidative Stress: By removing the primary antioxidant, researchers can induce a state of oxidative stress to investigate its role in disease pathogenesis, including neurodegenerative disorders and cardiovascular diseases.[5][6]

-

Investigate Cellular Metabolism: GSH is involved in various metabolic pathways.[7] Its depletion allows for the study of these pathways and their regulation.

D,L-Buthionine Sulfoximine (BSO): A Specific and Irreversible Inhibitor

D,L-Buthionine Sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).[8][9] This enzyme catalyzes the first and rate-limiting step in the de novo synthesis of glutathione.[1] BSO acts as an irreversible inhibitor, leading to a profound and sustained depletion of intracellular GSH levels.[10][11] This specificity makes BSO a superior tool compared to other GSH-depleting agents that may have off-target effects.[8]

Mechanism of Action

The synthesis of GSH occurs in two ATP-dependent steps. The first step, the formation of γ-glutamylcysteine from glutamate and cysteine, is catalyzed by GCS. BSO specifically and irreversibly binds to and inhibits GCS, thereby blocking the entire downstream synthesis of GSH.

Caption: Mechanism of BSO-mediated inhibition of glutathione synthesis.

Experimental Design and Protocols

The successful use of BSO requires careful planning of experimental parameters such as concentration, duration of treatment, and the specific model system.

In Vitro Studies (Cell Culture)

Protocol for GSH Depletion in Cultured Cells:

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

BSO Preparation: Prepare a stock solution of BSO (e.g., 100 mM in sterile water or culture medium) and filter-sterilize.

-

Treatment: The working concentration of BSO can range from 25 µM to 1 mM. It is crucial to perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions for GSH depletion. A common starting point is 100 µM for 24-48 hours.

-

Incubation: Incubate cells with BSO for the desired duration. For example, treatment of melanoma cell lines with 50 µM BSO for 48 hours resulted in a 95% decrease in GSH levels.[10]

-

Harvesting and Analysis: After incubation, wash the cells with PBS and proceed with downstream analysis to measure GSH levels and assess the desired experimental endpoints.

In Vivo Studies (Animal Models)

Protocol for GSH Depletion in Mice:

-

Animal Model: C57BL/6 mice are a commonly used strain.

-

BSO Administration: BSO is typically administered via intraperitoneal (i.p.) injection or in the drinking water. For i.p. injection, doses can range from 0.8 to 1.6 g/kg.[8] Maximum GSH depletion is often observed 2-4 hours after administration.[8]

-

Dosage and Timing: The optimal dose and timing should be determined in a pilot study. For instance, in one study, 2 mM and 20 mM BSO doses reduced GSH concentration in mouse fetuses by 55% and 70%, respectively.[10]

-

Tissue Collection: At the desired time point, euthanize the animals and collect tissues of interest. Immediately process or flash-freeze the tissues to prevent GSH degradation.

-

Analysis: Homogenize the tissues and perform assays to quantify GSH levels.

Key Experimental Parameters

| Parameter | In Vitro | In Vivo | Key Considerations |

| BSO Concentration/Dose | 25 µM - 1 mM | 0.8 - 1.6 g/kg (i.p.) | Cell line/tissue specific; perform dose-response. |

| Treatment Duration | 24 - 72 hours | 2 - 16 hours post-injection | Time-course studies are essential. |

| Vehicle Control | Sterile water or medium | Saline | Always include a vehicle control group. |

| Validation | GSH/GSSG assay, HPLC | GSH/GSSG assay, HPLC | Confirm GSH depletion before downstream analysis. |

Validation of Glutathione Depletion

It is imperative to validate the extent of GSH depletion to ensure the reliability of your experimental results.

Methods for Measuring Glutathione:

-

DTNB-GSSG Reductase Recycling Assay (Tietze Assay): This is a widely used colorimetric method that measures total glutathione (GSH + GSSG). It is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.

-

High-Performance Liquid Chromatography (HPLC): HPLC-based methods can separate and quantify both reduced (GSH) and oxidized (GSSG) glutathione, providing a more detailed picture of the cellular redox state.

Caption: A typical experimental workflow for a GSH depletion study using BSO.

Applications and Downstream Analyses

BSO-mediated GSH depletion is a versatile tool for a wide range of applications:

-

Cancer Biology: Investigating the role of GSH in drug resistance and sensitizing tumors to chemotherapeutics like melphalan and cisplatin.

-

Neuroscience: Studying the involvement of oxidative stress in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1]

-

Toxicology: Elucidating the mechanisms of xenobiotic-induced toxicities.[8]

-

Cardiovascular Research: Examining the consequences of GSH depletion on cardiomyocyte apoptosis and heart failure.[12][13]

Downstream analyses following BSO treatment can include:

-

Measurement of ROS production.

-

Assays for apoptosis (e.g., caspase activation, Annexin V staining).[12]

-

Cell viability and proliferation assays.

Troubleshooting and Important Considerations

-

Toxicity: High concentrations of BSO or prolonged treatment can be toxic to cells, independent of GSH depletion. It is crucial to distinguish between effects caused by GSH depletion and non-specific toxicity.

-

Incomplete Depletion: In some cases, complete GSH depletion may not be achievable. It is important to quantify the remaining GSH levels and interpret the data accordingly.

-

Compensatory Mechanisms: Cells may activate compensatory antioxidant mechanisms in response to GSH depletion. Consider investigating other antioxidant systems in your experimental design.

-

BSO Stability: Prepare fresh BSO solutions and store them appropriately to ensure potency.

References

- Gasmi, A., et al. (2024). Glutathione's Role in Health: From Mitochondria to Metabolism. Vertex AI Search.

- Aoyama, K., & Nakaki, T. (2013).

- MedChemExpress. (n.d.). L-Buthionine sulfoximine; L-BSO. MedChemExpress.com.

- Amjad, S. (2025). How Does Glutathione Enter the Cell? Understanding Cellular Mechanisms and Importance. Vertex AI Search.

- Drew, R., & Miners, J. O. (1984). The effects of buthionine sulphoximine (BSO)

- Wang, Y., et al. (2023).

- Selleck Chemicals. (n.d.). L-BSO (L-Buthionine-(S,R)-sulfoximine) inhibitor. Selleck Chemicals.

- Forman, H. J., et al. (2009). Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions. PMC.

- Wikipedia. (n.d.). Buthionine sulfoximine. Wikipedia.

- ResearchGate. (n.d.). Inhibition of -glutamylcysteine synthetase by L-buthionine- S,R -sulfoximine (BSO).

- Kang, Y. C., et al. (2013).

- Bishop, A. J., et al. (2007). Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice. PubMed.

- Kang, Y. C., et al. (2013).

- U. M., & H. W. (1986). Glutathione depletion by DL-buthionine-SR-sulfoximine (BSO) potentiates X-ray-induced chromosome lesions after liquid holding recovery. PubMed.

- Wisdom Lib. (2025). Glutathione depletion: Significance and symbolism. Wisdom Lib.

- LivOn Labs. (2019).

- Semantic Scholar. (1995).

- ACS Omega. (2021). Glutathione Depletion and Stalwart Anticancer Activity of Metallotherapeutics Inducing Programmed Cell Death: Opening a New Window for Cancer Therapy. ACS Omega.

- Gil-del Valle, L., et al. (2018).

Sources

- 1. Glutathione in Cellular Redox Homeostasis: Association with the Excitatory Amino Acid Carrier 1 (EAAC1) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutathione’s Role in Health: From Mitochondria to Metabolism - Personalized Lifestyle Medicine Institute [plminstitute.org]

- 3. cymbiotika.com [cymbiotika.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Glutathione depletion: Starting point of brain metabolic stress, neuroinflammation and cognitive impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glutathione depletion by DL-buthionine-SR-sulfoximine (BSO) potentiates X-ray-induced chromosome lesions after liquid holding recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Potent Modulator of Cellular Redox Homeostasis

An In-Depth Technical Guide to D,L-Buthionine Sulfoximine: Synthesis, Properties, and Applications

D,L-Buthionine sulfoximine (BSO) is a synthetic amino acid derivative that has carved a significant niche in biomedical research and is under investigation as a potential adjunct in cancer therapy.[1] At its core, BSO is a powerful and specific inhibitor of the enzyme γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).[2] This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione (GSH), the most abundant intracellular non-protein thiol and a critical player in cellular antioxidant defense, detoxification, and redox signaling.[3][4] By irreversibly inhibiting GCS, BSO effectively depletes cellular GSH levels, thereby rendering cells more susceptible to oxidative stress.[5][6] This guide provides a comprehensive technical overview of the synthesis, chemical properties, mechanism of action, and key applications of D,L-buthionine sulfoximine for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Stereochemical Considerations

BSO is typically synthesized and studied as a racemic mixture of diastereomers. The molecule has two stereocenters: one at the α-carbon of the amino acid backbone and another at the sulfur atom of the sulfoximine group. This results in four stereoisomers: L-buthionine-(S)-sulfoximine, L-buthionine-(R)-sulfoximine, D-buthionine-(S)-sulfoximine, and D-buthionine-(R)-sulfoximine.

The biological activity of BSO is highly stereospecific. The L-(S)-diastereomer is the most potent, tight-binding, and mechanism-based inhibitor of γ-glutamylcysteine synthetase.[7] The L-(R)-diastereomer is a much weaker competitive inhibitor with respect to L-glutamate.[7] Consequently, when studying the biological effects of BSO, it is crucial to consider the isomeric composition of the material being used, as preparations of L-buthionine (S,R)-sulfoximine will contain a mixture of the active and less active diastereomers.[7]

| Property | Value |

| IUPAC Name | 2-amino-4-(butylsulfonimidoyl)butanoic acid[1] |

| Synonyms | BSO, DL-Buthionine-(S,R)-sulfoximine[8][9] |

| Molecular Formula | C₈H₁₈N₂O₃S[1] |

| Molar Mass | 222.31 g/mol [8] |

| CAS Number | 5072-26-4[1] |

| Melting Point | 215 °C (419 °F; 488 K)[1] |

| Solubility | Water: 50 mg/mL |

Synthesis of D,L-Buthionine Sulfoximine: A Methodological Overview

The synthesis of D,L-buthionine sulfoximine can be achieved from the precursor D,L-buthionine. A key step in this process is the formation of the sulfoximine group from the thioether in buthionine. While various methods exist for the synthesis of sulfoximines, a common approach involves the imidation of the corresponding sulfoxide. The following is a generalized protocol based on established chemical principles for sulfoximine synthesis.

Generalized Synthesis Protocol

This protocol outlines a potential pathway for the synthesis of D,L-buthionine sulfoximine from D,L-buthionine.

Step 1: Oxidation of D,L-Buthionine to the Sulfoxide

-

Dissolve D,L-buthionine in a suitable solvent such as acetic acid or a mixture of water and an organic solvent.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as hydrogen peroxide, dropwise to the cooled solution. The stoichiometry is critical to favor the formation of the sulfoxide over the sulfone.

-

Allow the reaction to proceed at a controlled temperature until the starting material is consumed, as monitored by a suitable technique like thin-layer chromatography (TLC).

-

Work up the reaction mixture to isolate the D,L-buthionine sulfoxide. This may involve neutralization and extraction or crystallization.

Step 2: Imidation of D,L-Buthionine Sulfoxide to D,L-Buthionine Sulfoximine

-

The prepared D,L-buthionine sulfoxide is then subjected to an imidation reaction. There are several reagents available for this transformation. A classic method involves the use of sodium azide in the presence of a strong acid like sulfuric acid.

-

Dissolve the sulfoxide in a suitable solvent like chloroform or dichloromethane.

-

Carefully add sodium azide to the solution, followed by the slow addition of concentrated sulfuric acid at a low temperature. This reaction generates hydrazoic acid in situ, which then reacts with the sulfoxide.

-

After the reaction is complete, the mixture is carefully quenched with water and neutralized.

-

The D,L-buthionine sulfoximine product is then isolated and purified, often through crystallization or column chromatography.[10]

A method for separating the diastereomers of L-buthionine-(SR)-sulfoximine has been described, involving preparative crystallization to isolate L-buthionine-(R)-sulfoximine and crystallization as a trifluoroacetate salt to obtain L-buthionine-(S)-sulfoximine.[7]

Caption: A generalized workflow for the synthesis of D,L-buthionine sulfoximine.

Mechanism of Action: The Inhibition of Glutathione Synthesis

The primary mechanism of action of buthionine sulfoximine is the irreversible inhibition of γ-glutamylcysteine synthetase (GCS).[2][5] GCS is a crucial enzyme in the de novo synthesis of glutathione, catalyzing the ATP-dependent ligation of L-glutamate and L-cysteine to form γ-glutamylcysteine.[1] This dipeptide is then combined with glycine in a reaction catalyzed by glutathione synthetase to form glutathione (GSH).

BSO acts as a transition-state analog inhibitor. The enzyme GCS phosphorylates BSO in the presence of MgATP, forming buthionine sulfoximine phosphate.[2] This phosphorylated intermediate binds tightly to the active site of the enzyme, leading to its irreversible inactivation.[2]

The consequences of GCS inhibition are profound:

-

Glutathione Depletion: The most immediate effect is a significant decrease in the intracellular pool of GSH.[4][5] The extent of depletion is dependent on the dose and duration of BSO exposure.[11]

-

Increased Oxidative Stress: With reduced levels of GSH, a primary cellular antioxidant, cells become more vulnerable to damage from reactive oxygen species (ROS).[12][13] This can lead to lipid peroxidation, DNA damage, and protein oxidation.[6][14]

-

Sensitization to Cytotoxic Agents: Many cancer cells have elevated levels of GSH, which contributes to their resistance to chemotherapy and radiation therapy.[15][16] By depleting GSH, BSO can sensitize these resistant tumor cells to the cytotoxic effects of various anticancer agents, including alkylating agents like melphalan and platinum-based drugs like cisplatin.[11][17]

Caption: The inhibitory effect of BSO on the glutathione synthesis pathway.

Applications in Research and Drug Development

The ability of BSO to specifically deplete cellular glutathione has made it an invaluable tool in various areas of biomedical research and a candidate for clinical development.

Cancer Therapy

A significant body of research has focused on the use of BSO as a chemosensitizing and radiosensitizing agent in cancer treatment.[17][18]

-

Reversal of Drug Resistance: Elevated GSH levels are a known mechanism of resistance to several classes of chemotherapeutic drugs, particularly alkylating agents and platinum compounds.[15][19] BSO has been shown to restore the sensitivity of resistant tumors to drugs like melphalan and cisplatin in preclinical models.[11][15] Phase I clinical trials have been conducted combining BSO with melphalan in patients with cancer.[15][17]

-

Enhancement of Radiotherapy: GSH plays a role in protecting cells from the damaging effects of ionizing radiation. BSO-mediated GSH depletion can enhance the efficacy of radiotherapy, particularly in hypoxic tumor cells.[11][20]

-

Induction of Cell Death: In some cancer cell lines, particularly those with high intrinsic levels of oxidative stress, BSO alone can be cytotoxic by inducing apoptosis or another form of programmed cell death called ferroptosis.[5][21][22] For example, BSO has shown selective activity against malignant melanoma, which may be due to the high levels of reactive intermediates produced during melanin synthesis.[23]

Oxidative Stress Research

BSO is widely used as a research tool to induce a state of oxidative stress in vitro and in vivo.[12][24] This allows researchers to investigate the role of GSH and oxidative stress in a multitude of physiological and pathological processes, including:

-

Neurodegenerative diseases

-

Cardiovascular diseases[25]

-

Diabetes-related complications[13]

-

The fundamental mechanisms of cell signaling and gene expression in response to redox imbalance.

Analytical Methodologies

The quantification of BSO in biological matrices such as plasma is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique. One method involves pre-column derivatization with o-phthalaldehyde followed by fluorometric detection, which allows for the separation and quantification of the R- and S-diastereomers of L-BSO in plasma.[26] More recently, methods have been developed for the detection and quantification of L-BSO in nanoformulations using derivatization to enable visible light detection.[27]

Conclusion and Future Perspectives

D,L-Buthionine sulfoximine is a well-characterized and potent inhibitor of glutathione synthesis with significant applications in both basic research and clinical investigation. Its ability to specifically deplete cellular GSH provides a powerful tool for studying the roles of oxidative stress in health and disease. In the context of oncology, BSO continues to be an important agent for strategies aimed at overcoming drug resistance and enhancing the efficacy of conventional cancer therapies. Future research will likely focus on optimizing combination therapies involving BSO, exploring its potential in targeting specific cancer subtypes with inherent vulnerabilities to oxidative stress, and developing novel drug delivery systems to improve its therapeutic index.

References

-

Wikipedia. (n.d.). Buthionine sulfoximine. Retrieved from [Link]

-

Gomez, J., Chen, H., & Jodar, L. (2000). Oxidative stress induced by L-buthionine-(S,R)-sulfoximine, a selective inhibitor of glutathione metabolism, abrogates mouse kidney mineralocorticoid receptor function. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1495(3), 263-280. [Link]

-

Kang, Y., Tizda, A., & Lee, J. (2005). The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO). Journal of Biomedical Science, 12(1), 119-127. [Link]

- Bailey, H. H., Ripple, G., Tutsch, K. D., Arzoomanian, R. Z., Alberti, D., Feierabend, C., ... & Wilding, G. (1997). Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer. Journal of Clinical Oncology, 15(5), 1969-1978.

-

Taylor & Francis. (n.d.). Buthionine sulfoximine – Knowledge and References. Retrieved from [Link]

- Griffith, O. W. (1982). Analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine, a potent inhibitor of glutathione biosynthesis. Journal of Biological Chemistry, 257(22), 13704-13712.

-

PubChem. (n.d.). DL-Buthionine-(S,R)-sulfoximine. Retrieved from [Link]

- Kim, Y. B., Kim, J. H., Park, C. I., & Lee, K. S. (1992). Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. The Korean Journal of Internal Medicine, 7(2), 99-106.

-

da Silva, A. C. S., de Sousa, J. M. C., de Oliveira, A. C., de Sousa, E. M. D., & de Oliveira, G. A. L. (2023). Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies. Journal of Toxicology and Environmental Health, Part B, 26(8), 417-441. [Link]

- Griffith, O. W. (1982). Mechanism of action, metabolism and toxicity of buthionine sulfoximine and its higher analogs, potent inhibitors of glutathione synthesis. Journal of Biological Chemistry, 257(22), 13704-13712.

-

Eiseman, J. L., MacAuley, C., & Rogers, F. A. (1987). Determination of L-buthionine-(S,R)-sulfoximine in plasma by high-performance liquid chromatography with o-phthalaldehyde derivatization and fluorometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 385, 275-282. [Link]

-

Reliene, R., & Schiestl, R. H. (2006). Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice. Carcinogenesis, 27(2), 240-244. [Link]

-

Takahashi, K., Tatsunami, R., Oba, T., & Ishikawa, T. (2010). Buthionine sulfoximine promotes methylglyoxal-induced apoptotic cell death and oxidative stress in endothelial cells. Biological and Pharmaceutical Bulletin, 33(4), 556-560. [Link]

-

Vaziri, N. D., Wang, X. Q., Oveisi, F., & Rad, B. (2000). Induction of oxidative stress by glutathione depletion causes severe hypertension in normal rats. Hypertension, 36(1), 142-146. [Link]

-

Anderson, C. P., Tsai, J., Chan, W., Park, C. K., Tian, L., & Forman, H. J. (1998). Antileukemic action of buthionine sulfoximine: evidence for an intrinsic death mechanism based on oxidative stress. Leukemia, 12(10), 1545-1552. [Link]

- Celli, A., Guzzardi, M. A., Lazzari, G., Cecchettini, A., Celi, A. M., & Donato, L. (2008). Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma.

- Miner, C., & Kissinger, P. T. (1979). The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation. Biochemical pharmacology, 28(21), 3285-3290.

-

PubChem. (n.d.). Buthionine Sulfoximine. Retrieved from [Link]

- Bharadwaj, M., & Ravindranath, V. (1995). Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung. Biochemical pharmacology, 50(2), 229-234.

- Conejos-Sánchez, I., Avram, E., Ion, A. C., Stirbet, A., Barbu, E., & Teodorescu, F. (2019).

- O'Dwyer, P. J., Hamilton, T. C., LaCreta, F. P., Gallo, J. M., Kilpatrick, D., O'Dwyer, M. C., ... & Young, R. C. (1996). L-S,R-buthionine sulfoximine: historical development and clinical issues.

- Gallo, J. M., Brennan, J., Hamilton, T. C., O'Dwyer, P. J., & Young, R. C. (1994). Stereoselective pharmacokinetics of L-buthionine SR-sulfoximine in patients with cancer. Drug Metabolism and Disposition, 22(6), 835-842.

-

RWTH Publications. (n.d.). Syntheses of Sulfoximines: Development of a Light-Promoted Protocol and its Application in the Preparation of Natural Compound Analogs. Retrieved from [Link]

- Fruehauf, J. P., & Meyskens, F. L. (1997). Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase. Pigment cell research, 10(4), 236-249.

- De Crop, A., Nengerman, M., Van de Wiele, C., Rottey, S., & Van den Broecke, R. (2022).

- Griffith, O. W. (1993). U.S. Patent No. 5,245,077. Washington, DC: U.S. Patent and Trademark Office.

- Lou, H., Danelisen, I., & Singal, P. K. (2005). Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. Cardiovascular toxicology, 5(4), 383-393.

- Shrieve, D. C., Denekamp, J., & Minchinton, A. I. (1985). Glutathione depletion, radiosensitization, and misonidazole potentiation in hypoxic Chinese hamster ovary cells by buthionine sulfoximine.

- Andersen, J. K., Mo, J. Q., Hom, D. G., Lee, F. Y., Harnish, P., Hamill, R. W., & McNeill, T. H. (1996). Effect of Buthionine Sulfoximine, a Synthesis Inhibitor of the Antioxidant Glutathione, on the Murine Nigrostriatal Neurons. Journal of Neurochemistry, 67(5), 2164-2171.

Sources

- 1. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine, a potent inhibitor of glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DL-Buthionine-(S,R)-sulfoximine | C8H18N2O3S | CID 119565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 11. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative stress induced by L-buthionine-(S,R)-sulfoximine, a selective inhibitor of glutathione metabolism, abrogates mouse kidney mineralocorticoid receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buthionine sulfoximine promotes methylglyoxal-induced apoptotic cell death and oxidative stress in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buthionine sulfoximine-induced glutathione depletion. Its effect on antioxidants, lipid peroxidation and calcium homeostasis in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Buthionine Sulfoximine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Glutathione depletion, radiosensitization, and misonidazole potentiation in hypoxic Chinese hamster ovary cells by buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antileukemic action of buthionine sulfoximine: evidence for an intrinsic death mechanism based on oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. caymanchem.com [caymanchem.com]

- 23. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ahajournals.org [ahajournals.org]

- 25. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Determination of L-buthionine-(S,R)-sulfoximine in plasma by high-performance liquid chromatography with o-phthalaldehyde derivatization and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. l-Buthionine Sulfoximine Detection and Quantification in Polyurea Dendrimer Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D,L-Buthionine Sulfoximine and its Primary Cellular Target

Introduction: Unveiling the Role of D,L-Buthionine Sulfoximine in Cellular Biochemistry

D,L-Buthionine Sulfoximine (BSO) is a potent and specific inhibitor of glutathione (GSH) synthesis, a cornerstone of cellular antioxidant defense.[1][2][3] For researchers, scientists, and drug development professionals, BSO serves as an invaluable tool to probe the intricacies of cellular redox homeostasis and to enhance the efficacy of various therapeutic strategies, particularly in oncology.[4][5][6] This guide provides a comprehensive technical overview of BSO, detailing its primary cellular target, mechanism of action, and the downstream consequences of its activity. Furthermore, it offers field-proven insights into experimental design and methodologies for studying its effects.

The Primary Cellular Target: Gamma-Glutamylcysteine Synthetase (γ-GCS)

The primary and most critical cellular target of D,L-Buthionine Sulfoximine is the enzyme gamma-glutamylcysteine synthetase (γ-GCS) , also known as glutamate-cysteine ligase (GCL) .[1][2][7] This enzyme catalyzes the first and rate-limiting step in the biosynthesis of glutathione, the condensation of L-glutamate and L-cysteine to form γ-glutamylcysteine.[8]

Mechanism of Irreversible Inhibition

BSO acts as a transition-state analog inhibitor of γ-GCS. The inhibition is a two-step process that ultimately leads to the irreversible inactivation of the enzyme.[1]

-

Initial Competitive Binding: BSO initially binds to the glutamate-binding site of γ-GCS in a reversible, competitive manner.[9]

-

Phosphorylation and Covalent Adduct Formation: In the presence of ATP, the enzyme phosphorylates the sulfoximine moiety of BSO. This phosphorylated intermediate then forms a tight, essentially irreversible covalent bond with the enzyme, leading to its inactivation.[1]

This irreversible inhibition is highly specific to γ-GCS; BSO does not significantly inhibit other related enzymes such as glutamine synthetase.[2]

Downstream Cellular Consequences of γ-GCS Inhibition

The irreversible inhibition of γ-GCS by BSO sets off a cascade of events within the cell, primarily stemming from the depletion of the intracellular glutathione pool.

Glutathione Depletion and Oxidative Stress

The most immediate and direct consequence of BSO treatment is a significant reduction in cellular GSH levels.[4][5][10] This depletion compromises the cell's primary defense against reactive oxygen species (ROS), leading to a state of oxidative stress .[8] The imbalance between ROS production and the cell's diminished antioxidant capacity results in damage to lipids, proteins, and DNA.

Induction of Apoptosis and Ferroptosis

Prolonged and severe GSH depletion can trigger programmed cell death pathways:

-

Apoptosis: BSO-induced oxidative stress can lead to the activation of apoptotic signaling cascades. This can involve the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[11][12]

-

Ferroptosis: BSO is also recognized as an inducer of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[8][13] By depleting GSH, BSO indirectly inhibits the activity of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.

Protocol: HPLC-Based Quantification of Glutathione

For more sensitive and specific quantification of glutathione, High-Performance Liquid Chromatography (HPLC) is the method of choice. This protocol outlines a general procedure for GSH analysis by HPLC with UV detection after derivatization with Ellman's reagent.

Materials:

-

HPLC system with a UV detector

-

C8 or C18 reverse-phase column

-

Mobile Phase A: Phosphate buffer, pH 2.5

-

Mobile Phase B: Acetonitrile

-

Ellman's Reagent (DTNB) solution (0.5 mM)

-

Trichloroacetic acid (TCA), 10%

-

GSH standard solutions

Procedure:

-

Sample Preparation:

-

Derivatization:

-

HPLC Analysis:

-

Quantification:

-

Prepare a standard curve by derivatizing and analyzing known concentrations of GSH standards.

-

Quantify the GSH in the samples by comparing their peak areas to the standard curve.

-

Conclusion: A Powerful Tool for Redox Biology and Drug Development

D,L-Buthionine Sulfoximine is an indispensable tool for researchers investigating the multifaceted roles of glutathione in cellular physiology and pathology. Its specific and irreversible inhibition of γ-glutamylcysteine synthetase provides a robust method for depleting cellular GSH, thereby enabling the study of oxidative stress, apoptosis, ferroptosis, and drug resistance. By understanding the core principles of BSO's mechanism of action and employing validated experimental methodologies, scientists can continue to unravel the complexities of redox signaling and develop innovative therapeutic strategies.

References

-

Glutathione Assay (Colorimetric) - G-Biosciences. (n.d.). Retrieved from [Link]

- Griffith, O. W. (1982). Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher analogs, potent inhibitors of glutathione synthesis. Journal of Biological Chemistry, 257(22), 13704–13712.

-

Glutathione Assay. (n.d.). AMSBIO. Retrieved from [Link]

- Tan, H. H., Thomas, N. F., Inayat-Hussain, S. H., & Chan, K. M. (2021). Assessment of intracellular glutathione (GSH) level using Ellman's reagent. PLOS One.

- Al-Salami, H., Butt, G., & Tucker, I. (2018). A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells. Journal of Analytical Methods in Chemistry, 2018, 8349708.

- A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells. (2018). Journal of Analytical Methods in Chemistry.

- C-K. (2002). Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line.

- Methods for the Determination of Plasma or Tissue Glutathione Levels. (2013). Methods in Molecular Biology.

- Sun, X., Ou, Z., Chen, R., Niu, X., Chen, D., Kang, R., & Tang, D. (2018). Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells.

- Griffith, O. W., & Meister, A. (1979). Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine). Journal of Biological Chemistry, 254(16), 7558–7560.

- Filomeni, G., Rotilio, G., & Ciriolo, M. R. (2015). Glutathione depletion in survival and apoptotic pathways. Frontiers in Bioscience, 20(4), 642-657.

- Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line. (2002).

- Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines. (1995). Journal of Korean Medical Science.

-

DL-Buthionine-(S,R)-sulfoximine | C8H18N2O3S | CID 119565. (n.d.). PubChem. Retrieved from [Link]

- HPLC determination of glutathione and other thiols in human mononuclear blood cells. (1995). Journal of Pharmaceutical and Biomedical Analysis.

-

HPLC Method for Analysis off Glutathione on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Glutathione HPLC Assay. (n.d.). Eagle Biosciences. Retrieved from [Link]

- Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment. (2021). Frontiers in Cardiovascular Medicine.

- Kim, Y. H., et al. (1995). Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines. Journal of Korean medical science, 10(4), 287–294.

- Buthionine sulfoximine is a multitarget inhibitor of trypanothione synthesis in Trypanosoma cruzi. (2017). FEBS Letters.

- Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases. (2015). Journal of Neurochemistry.

- Leung, S. W., et al. (1993). Effect of L-buthionine sulfoximine on the radiation response of human renal carcinoma cell lines. Cancer, 71(7), 2276–2285.

- Drew, R., & Miners, J. O. (1984). The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation. Biochemical Pharmacology, 33(19), 2989–2994.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Buthionine sulfoximine is a multitarget inhibitor of trypanothione synthesis in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glutathione depletion induces ferroptosis, autophagy, and premature cell senescence in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

D,L-Buthionine Sulfoximine: A Technical Guide to Inducing Oxidative Stress for Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of D,L-buthionine sulfoximine (BSO) as a potent and specific tool for inducing oxidative stress in preclinical research. We delve into the fundamental mechanism of BSO-mediated glutathione (GSH) depletion, offering in-depth, field-proven protocols for its application in both in vitro and in vivo models. This document is intended for researchers, scientists, and drug development professionals seeking to leverage controlled oxidative stress to investigate disease pathogenesis, identify novel therapeutic targets, and evaluate the efficacy of antioxidant compounds. We will explore the causality behind experimental choices, provide self-validating protocols, and present data and signaling pathways with clarity and technical precision.

Introduction: The Rationale for Controlled Oxidative Stress Induction

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical player in the etiology and progression of numerous human diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] The ability to reliably induce and study oxidative stress in a controlled laboratory setting is paramount for understanding its complex role in pathophysiology and for the development of effective therapeutic interventions.

D,L-buthionine sulfoximine (BSO) has emerged as an invaluable chemical tool for this purpose. It is a specific and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL).[3][4] This enzyme catalyzes the rate-limiting step in the biosynthesis of glutathione (GSH), the most abundant intracellular non-protein thiol and a cornerstone of cellular antioxidant defense.[5] By inhibiting γ-GCS, BSO effectively depletes the cellular pool of GSH, thereby compromising the cell's primary defense against ROS and inducing a state of oxidative stress.[1][6][7] This targeted mechanism of action makes BSO a preferred agent over other methods of inducing oxidative stress, which may have off-target effects.[4]

This guide will provide a detailed exploration of BSO, from its chemical properties to its practical application in the laboratory, empowering researchers to design and execute robust and reproducible experiments.

The Core Mechanism: BSO-Mediated Glutathione Depletion

The scientific integrity of using BSO as a tool for inducing oxidative stress hinges on its specific and well-characterized mechanism of action. BSO's primary target is γ-GCS, the enzyme responsible for ligating glutamate and cysteine to form γ-glutamylcysteine, the immediate precursor to GSH.

The inhibition of γ-GCS by BSO leads to a time- and dose-dependent decrease in intracellular GSH levels.[5][6][8] This depletion has profound downstream consequences:

-

Increased Reactive Oxygen Species (ROS): With diminished GSH levels, the cell's capacity to neutralize ROS is significantly impaired, leading to their accumulation.[6][7]

-

Lipid Peroxidation: Elevated ROS levels can inflict damage on cellular membranes through lipid peroxidation, a chain reaction that generates cytotoxic byproducts such as malondialdehyde (MDA).[9][10]

-

Apoptosis Induction: Severe or prolonged oxidative stress can trigger programmed cell death, or apoptosis, through various signaling cascades.[6][11][12]

The controlled depletion of GSH by BSO allows for the systematic study of these and other consequences of oxidative stress.

Visualizing the Mechanism of BSO Action

Caption: Mechanism of BSO-induced oxidative stress.

Experimental Protocols: A Practical Guide

The successful application of BSO requires meticulous attention to experimental detail. The following protocols are designed to be self-validating, with built-in controls and clear endpoints.

In Vitro Model: BSO Treatment of Cultured Cells

Objective: To induce oxidative stress in a monolayer cell culture to study cellular responses.

Materials:

-

D,L-Buthionine sulfoximine (powder)

-

Phosphate-buffered saline (PBS), sterile, pH 7.0-7.4

-

Cell culture medium appropriate for the cell line

-

Sterile water for injection or cell culture grade water

-

0.22 µm sterile filter

Protocol:

-

Preparation of BSO Stock Solution:

-

Dissolve BSO powder in sterile PBS to a stock concentration of 100 mM.[13] Gentle warming and vortexing may be required to fully dissolve the compound.

-

Adjust the pH of the stock solution to 7.0-7.4 using sterile NaOH or HCl, as BSO solutions can be acidic.

-

Sterilize the stock solution by passing it through a 0.22 µm filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

-

BSO Treatment:

-

Thaw an aliquot of the BSO stock solution.

-

Dilute the BSO stock solution in pre-warmed cell culture medium to the desired final concentrations. A typical starting range for many cell lines is 50-500 µM.[14] However, the optimal concentration should be determined empirically for each cell line and experimental endpoint.

-

Remove the existing medium from the cultured cells and replace it with the BSO-containing medium.

-

Incubate the cells for the desired duration. The time required to achieve significant GSH depletion can range from 24 to 72 hours.[14]

-

-

Experimental Controls:

-

Vehicle Control: Treat a parallel set of cells with the same volume of vehicle (PBS) used to prepare the BSO treatment medium.

-

Untreated Control: Maintain a set of cells in regular culture medium.

-

Experimental Workflow for In Vitro BSO Treatment

Caption: Nrf2/ARE antioxidant response pathway.

Caspase-Dependent Apoptosis

Prolonged or severe oxidative stress induced by BSO can lead to apoptosis. This process is often mediated by a cascade of cysteine-aspartic proteases known as caspases. The intrinsic (mitochondrial) pathway is frequently implicated, involving the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to the execution of cell death. BSO treatment has been shown to activate key executioner caspases like caspase-3. [12][15] Caspase-Dependent Apoptosis Pathway

Caption: Intrinsic pathway of apoptosis.

Conclusion and Future Perspectives

D,L-buthionine sulfoximine is a powerful and specific tool for inducing oxidative stress through the targeted depletion of glutathione. Its utility in elucidating the role of oxidative stress in disease and in the development of novel therapeutics is well-established. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers can confidently and effectively employ BSO in their experimental designs. The continued application of this valuable research tool will undoubtedly lead to further insights into the complex interplay between redox biology and human health.

References

-

Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

DL-Buthionine-(S,R)-sulfoximine. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation. (1986). PubMed. Retrieved January 14, 2026, from [Link]

-

Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line. (2003). PubMed. Retrieved January 14, 2026, from [Link]

-

A novel model of continuous depletion of glutathione in mice treated with L-buthionine (S,R)-sulfoximine. (2003). PubMed. Retrieved January 14, 2026, from [Link]

-

Synergistic activation of the Nrf2-signaling pathway by glyceollins under oxidative stress induced by glutathione depletion. (2013). PubMed. Retrieved January 14, 2026, from [Link]

-

Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry. (2020). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

An evaluation of oxidative markers in BSO-treated cells. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Roles of Oxidative Stress and Nrf2 Signaling in Pathogenic and Non-Pathogenic Cells: A Possible General Mechanism of Resistance to Therapy. (2023). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines. (1995). PubMed. Retrieved January 14, 2026, from [Link]

-

Cellular glutathione content, in vitro chemoresponse, and the effect of BSO modulation in samples derived from patients with advanced ovarian cancer. (2002). PubMed. Retrieved January 14, 2026, from [Link]

-

Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO). (2005). BioMed Central. Retrieved January 14, 2026, from [Link]

-

Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-